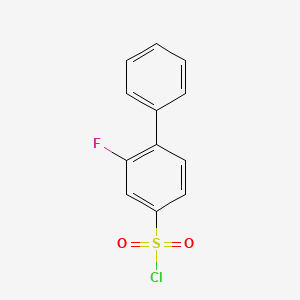

2-Fluoro-4-biphenylsulfonylchloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H8ClFO2S |

|---|---|

Molecular Weight |

270.71 g/mol |

IUPAC Name |

3-fluoro-4-phenylbenzenesulfonyl chloride |

InChI |

InChI=1S/C12H8ClFO2S/c13-17(15,16)10-6-7-11(12(14)8-10)9-4-2-1-3-5-9/h1-8H |

InChI Key |

BDAQHLRPAUPBNA-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C=C(C=C2)S(=O)(=O)Cl)F |

Origin of Product |

United States |

Significance of Fluorinated Biphenyl Scaffolds in Modern Organic Synthesis

The introduction of fluorine atoms into organic molecules can profoundly influence their physical, chemical, and biological properties. Fluorinated biphenyl (B1667301) scaffolds, in particular, are of significant interest in various fields, including medicinal chemistry, crop protection, and materials science.

The strategic incorporation of fluorine can lead to enhanced metabolic stability by blocking sites susceptible to enzymatic oxidation. This is a crucial consideration in drug design, as it can prolong the biological half-life of a therapeutic agent. Furthermore, the high electronegativity of fluorine can alter the electronic properties of the biphenyl system, influencing intermolecular interactions such as hydrogen bonding and dipole-dipole interactions. These modifications can lead to improved binding affinity and selectivity for biological targets.

In materials science, fluorinated biphenyls are utilized for their unique properties, which include thermal stability and hydrophobicity. These characteristics are advantageous in the development of liquid crystals, polymers, and other advanced materials.

Role of Sulfonyl Chlorides As Reactive Intermediates in Fine Chemical Synthesis

Sulfonyl chlorides (R-SO₂Cl) are a class of highly reactive organic compounds that serve as versatile intermediates in the synthesis of a wide array of fine chemicals. Their utility stems from the electrophilic nature of the sulfur atom, which readily reacts with a variety of nucleophiles.

The most common application of sulfonyl chlorides is in the preparation of sulfonamides through reaction with primary or secondary amines. The resulting sulfonamide functional group is a key component in a multitude of biologically active molecules, including antibacterial drugs, diuretics, and anticonvulsants. The stability and specific geometric arrangement of the sulfonamide linkage can contribute significantly to the pharmacological activity of these compounds.

Similarly, the reaction of sulfonyl chlorides with alcohols yields sulfonate esters. These esters are also important in medicinal chemistry and can serve as leaving groups in various chemical transformations. The reactivity of the sulfonyl chloride group allows for the efficient construction of these crucial S-N and S-O bonds, making it an indispensable tool for synthetic chemists.

Overview of Research Trajectories for 2 Fluoro 4 Biphenylsulfonylchloride and Its Derivatives

Synthesis of Bioactive Sulfonamides

The principal research application of this compound is in the synthesis of novel sulfonamides. By reacting it with various primary and secondary amines, researchers can generate a library of compounds with the 2-fluoro-4-biphenylsulfonyl moiety. These derivatives can then be screened for a wide range of biological activities. For instance, research on other biphenylsulfonamides has shown their potential as inhibitors of enzymes such as matrix metalloproteinase-2 (MMP-2), which is implicated in cancer progression. nih.gov It is therefore a logical research trajectory to explore the potential of 2-fluoro-4-biphenylsulfonamides as inhibitors of this and other enzymes.

Development of Novel Materials

Beyond medicinal chemistry, the derivatives of this compound could find applications in materials science. The rigid biphenyl structure, combined with the polar sulfonamide group and the unique properties of fluorine, could be exploited in the design of novel polymers, liquid crystals, or other functional materials with specific thermal, optical, or electronic properties.

Strategies for Constructing the 2-Fluoro-4-biphenyl Core

The formation of the 2-fluoro-4-biphenyl backbone is a crucial initial step. This is typically achieved through cross-coupling reactions, which create the pivotal carbon-carbon bond linking the two phenyl rings.

Cross-Coupling Reactions in Biphenyl Synthesis

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, offering efficient methods for creating biaryl compounds. The Suzuki-Miyaura cross-coupling reaction is a prominent example, favored for its mild conditions and the wide availability of reagents. nih.govrsc.org This reaction typically involves the coupling of an aryl boronic acid or its ester with an aryl halide or triflate, facilitated by a palladium catalyst and a base. nih.govrsc.org For the synthesis of the 2-fluoro-4-biphenyl core, this could entail reacting 2-fluoro-4-bromobiphenyl with a suitable boronic acid. nih.gov

Other notable cross-coupling reactions include the Stille coupling, which utilizes organotin reagents, and copper-catalyzed reactions. rsc.orgsioc-journal.cn While effective, the toxicity associated with organotin compounds in the Stille reaction can be a drawback. rsc.org

| Cross-Coupling Reaction | Reactant A | Reactant B | Catalyst/Mediator |

| Suzuki-Miyaura Coupling | Arylboronic Acid/Ester | Aryl Halide/Triflate | Palladium Catalyst |

| Stille Coupling | Organotin Reagent | Aryl Halide/Triflate | Palladium Catalyst |

| Copper-Catalyzed Coupling | Grignard Reagent | Alkyl Bromide | Cupric Chloride |

Directed Functionalization Approaches for Biphenyl Formation

In addition to cross-coupling, directed functionalization methods provide an alternative route to the biphenyl core. These techniques can offer improved regioselectivity. One such method is the diazotization of an aniline (B41778) derivative followed by a coupling reaction with a benzene (B151609) derivative, which can be catalyzed by a copper salt.

Introduction of the Sulfonyl Chloride Moiety

With the 2-fluoro-4-biphenyl scaffold in place, the next stage is the introduction of the sulfonyl chloride functional group. This can be accomplished through direct sulfonylation or by way of precursor oxidation and halogenation.

Direct Sulfonylation Methods

Direct chlorosulfonylation is a common method for installing a sulfonyl chloride group onto an aromatic ring. orgsyn.org This typically involves treating the biphenyl compound with chlorosulfonic acid. orgsyn.org However, controlling the reaction to avoid the formation of byproducts like diphenyl sulfone can be a challenge. orgsyn.org Another approach involves a Sandmeyer-type reaction, where an aniline derivative is converted to a sulfonyl chloride using a stable sulfur dioxide surrogate and a copper catalyst. organic-chemistry.org

| Method | Reagents | Key Features |

| Chlorosulfonation | Chlorosulfonic Acid | Direct introduction of the sulfonyl chloride group. |

| Sandmeyer-Type Reaction | Aniline derivative, SO2 surrogate, Copper catalyst | Useful for converting anilines to sulfonyl chlorides. organic-chemistry.org |

Precursor Oxidation and Halogenation Routes

An alternative to direct sulfonylation is a two-step process that begins with a precursor molecule. researchgate.netorganic-chemistry.org This often involves the oxidation of a thiol or a disulfide to a sulfonic acid, which is then converted to the sulfonyl chloride using a chlorinating agent like thionyl chloride. organic-chemistry.org Various oxidizing agents can be employed, including hydrogen peroxide in the presence of a catalyst like zirconium tetrachloride. organic-chemistry.org Another strategy is the oxidative chlorination of S-alkyl isothiourea salts, which can be prepared from alkyl halides and thiourea. organic-chemistry.org This method is noted for being environmentally friendly. organic-chemistry.org

A range of reagents can be used for the oxidative conversion of thiols and their derivatives to sulfonyl chlorides, including N-chlorosuccinimide (NCS) and dilute hydrochloric acid. organic-chemistry.org The combination of hydrogen peroxide and thionyl chloride is also a highly reactive system for this transformation. organic-chemistry.org

| Precursor | Oxidizing/Chlorinating Agents | Advantages |

| Thiols/Disulfides | H2O2/ZrCl4, H2O2/SOCl2, NCS/HCl | High purity, mild conditions, avoidance of harsh reagents. organic-chemistry.org |

| S-Alkyl Isothiourea Salts | NaClO2, NCS | Environmentally friendly, convenient, and safe. organic-chemistry.org |

Steric Considerations in Reaction Pathways

The steric environment around the sulfonyl chloride group in 2-Fluoro-4-biphenylsulfonyl chloride is a critical determinant of its reactivity. The ortho-fluoro substituent, while not excessively large, exerts a notable steric and electronic influence. More significantly, the biphenyl system, with its potential for non-planarity, creates a sterically demanding environment that can hinder the approach of nucleophiles to the sulfur center.

In reactions of aromatic sulfonyl chlorides with nucleophiles, such as anilines, the rate of reaction is sensitive to steric hindrance. For instance, studies on the reactions of benzenesulfonyl chlorides with anilines have shown that ortho-substituents on the aniline significantly retard the reaction rate. researchgate.net This effect is attributed to the steric clash between the substituent and the sulfonyl group in the transition state. Similarly, the biphenyl moiety in 2-Fluoro-4-biphenylsulfonyl chloride can be expected to create a sterically crowded environment, influencing the accessibility of the sulfonyl chloride for nucleophilic attack. The degree of this steric hindrance will depend on the torsional angle between the two phenyl rings, which in turn is influenced by the reaction conditions and the nature of the reacting partner. In more sterically crowded anilines, this can lead to alternative reaction pathways, such as C-H activation, if the primary reaction site is too encumbered. sioc-journal.cn

The transition state for sulfonyl transfer reactions is also subject to steric strain. In the hydrolysis of N-acyl-β-sultams, for example, the introduction of a substituent at a position that increases steric strain in the transition state for attack at the sulfonyl center can dramatically reduce reactivity and even alter the reaction mechanism from S-N to C-N fission. acs.org While the structure of 2-Fluoro-4-biphenylsulfonyl chloride is different, the principle of transition state stabilization and the influence of steric factors remains relevant.

Catalytic Transformations Involving the Sulfonyl Chloride Group

The sulfonyl chloride functional group is a versatile handle for a variety of catalytic transformations, enabling the formation of new carbon-sulfur, nitrogen-sulfur, and carbon-carbon bonds.

Aryl sulfonyl chlorides are known to participate in a range of metal-catalyzed cross-coupling reactions. Palladium catalysts, in particular, have been effectively used for these transformations. One of the key reactions of aryl sulfonyl chlorides is desulfinative cross-coupling, where the sulfonyl chloride group is extruded as sulfur dioxide, and the aryl group is coupled with another partner. sioc-journal.cnresearchgate.net This reaction provides a powerful method for forming carbon-carbon bonds. For instance, biphenyl-4-sulfonyl chloride can undergo palladium-catalyzed desulfinative C-arylation. researchgate.net It is plausible that 2-Fluoro-4-biphenylsulfonyl chloride could undergo similar reactions, although the steric hindrance from the ortho-fluoro group and the biphenyl system might necessitate more robust catalytic systems or harsher reaction conditions.

Palladium catalysis can also be employed for the direct coupling of aryl chlorides with sulfonamides in N-arylation reactions, often facilitated by microwave irradiation. nih.gov This suggests that 2-Fluoro-4-biphenylsulfonyl chloride could be a substrate for the synthesis of more complex sulfonamides. Furthermore, palladium-catalyzed methods have been developed for the synthesis of aryl sulfonyl chlorides from arylboronic acids, showcasing the versatility of palladium in facilitating reactions at the sulfonyl group. nih.gov While this is a synthetic route to sulfonyl chlorides, it underscores the compatibility of the sulfonyl chloride moiety with palladium catalysis.

The choice of ligand and catalyst system is crucial in directing the outcome of these reactions, as some palladium catalysts can promote carbon-sulfur bond formation while others favor desulfonylation. nih.gov The steric and electronic properties of 2-Fluoro-4-biphenylsulfonyl chloride would likely play a significant role in catalyst selection and reaction efficiency.

To illustrate the potential of metal-catalyzed reactions, the following table presents examples of palladium-catalyzed couplings of related aryl sulfonyl chlorides.

| Aryl Sulfonyl Chloride | Coupling Partner | Catalyst System | Product Type | Reference |

| Biphenyl-4-sulfonyl chloride | Various | Palladium | Biaryls | researchgate.net |

| Arenesulfonyl chlorides | Organostannanes | Pd₂dba₃ / tri-2-furylphosphine | Biaryls, Alkenylarenes | researchgate.net |

| Aryl chlorides | Sulfonamides | Palladium | N-Aryl sulfonamides | nih.gov |

| Arylboronic acids | SO₂Cl₂ | Palladium | Aryl sulfonyl chlorides | nih.gov |

While direct organocatalytic transformations of the sulfonyl chloride group are less common, the derivatives of 2-Fluoro-4-biphenylsulfonyl chloride, namely sulfonamides, are central to the field of organocatalysis. Sulfonamides derived from primary or secondary amines and 2-Fluoro-4-biphenylsulfonyl chloride can serve as chiral ligands or as bifunctional organocatalysts.

Proline-derived sulfonamides, for example, have been extensively used as organocatalysts in a variety of enantioselective C-C bond-forming reactions, including aldol (B89426) and Mannich reactions. nih.govgoogle.com The sulfonamide moiety in these catalysts often plays a crucial role in establishing a network of hydrogen bonds that controls the stereochemical outcome of the reaction. The bulky biphenyl group in a sulfonamide derived from 2-Fluoro-4-biphenylsulfonyl chloride could impart unique steric and electronic properties to such a catalyst, potentially influencing its solubility, stability, and enantioselectivity.

Furthermore, bifunctional sulfonamide organocatalysts have been developed that contain both a Brønsted acidic sulfonamide proton and a Lewis basic site. researchgate.net These catalysts can activate both the nucleophile and the electrophile simultaneously. The synthesis of such catalysts often involves the coupling of a chiral amine with a sulfonyl chloride. The sterically demanding nature of 2-Fluoro-4-biphenylsulfonyl chloride could be exploited to create highly specific catalytic pockets.

The following table provides examples of reactions where sulfonamide-based organocatalysts, which could be conceptually derived from 2-Fluoro-4-biphenylsulfonyl chloride, are employed.

| Catalyst Type | Reaction | Substrate Scope | Key Feature of Catalyst | Reference |

| Proline sulfonamides | Aldol Reaction | Ketones, Aldehydes | Enantioselective C-C bond formation | nih.gov |

| Cinchona/sulfonamide | Sulfa-Michael Reaction | Thionaphthol, Chalcones | Bifunctional activation | researchgate.net |

| DPEN-based sulfonamides | Asymmetric α-alkylation | Aldehydes | Dual hydrogen bonding | researchgate.net |

| Axially chiral sulfonamides | Atroposelective N-alkylation | - | Synthesis of atropisomers | researchgate.net |

Derivatization and Functionalization Strategies Using 2 Fluoro 4 Biphenylsulfonylchloride

Synthesis of Complex Biphenyl-Sulfonamide Architectures

The reaction of 2-Fluoro-4-biphenylsulfonyl chloride with a variety of primary and secondary amines is a cornerstone of its application, leading to the formation of a diverse array of biphenyl-sulfonamides. These sulfonamides are not only stable compounds in their own right but also serve as intermediates for more complex structures.

While direct examples of using 2-Fluoro-4-biphenylsulfonyl chloride for the synthesis of a wide range of heterocyclic frameworks are not extensively documented in publicly available literature, the closely related compound, 2-(2-fluoro-4-biphenylyl)propionic acid, has been successfully used to create various heterocycles. nih.gov This suggests the potential of the 2-fluoro-4-biphenyl scaffold to be incorporated into heterocyclic systems. For instance, the reaction of 2-Fluoro-4-biphenylsulfonyl chloride with bifunctional amines could foreseeably lead to the formation of cyclic sulfonamides, such as 1,2,4-thiadiazine-1,1-dioxides, through intramolecular cyclization pathways. nih.gov The general strategy often involves the initial formation of a sulfonamide, followed by a subsequent ring-closing reaction.

A general, analogous approach for the synthesis of six-membered cyclic sulfonamides often involves the condensation of a suitable sulfonyl chloride with an appropriate amine, sometimes followed by an intramolecular cyclization. nih.gov

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the reactants. tcichemicals.commdpi.comorganic-chemistry.org There is a lack of specific, published examples of 2-Fluoro-4-biphenylsulfonyl chloride being utilized in MCRs. However, the general principles of MCRs can be applied. For example, a hypothetical MCR could involve the reaction of 2-Fluoro-4-biphenylsulfonyl chloride, an amine, and a third component like an isocyanide in a Ugi-type reaction, or with an aldehyde and a β-ketoester in a Biginelli-type reaction, to generate highly complex and diverse molecular scaffolds in a single, atom-economical step. tcichemicals.commdpi.com

Preparation of Fluorinated Biphenyl (B1667301) Sulfonate Esters

The reaction of 2-Fluoro-4-biphenylsulfonyl chloride with alcohols and phenols provides a direct route to the corresponding fluorinated biphenyl sulfonate esters. This transformation is typically carried out in the presence of a base to neutralize the HCl byproduct.

Sulfonate esters are excellent leaving groups in nucleophilic substitution reactions, making them valuable activated electrophiles in organic synthesis. While specific applications of 2-Fluoro-4-biphenylsulfonate esters as electrophiles are not widely reported, the principle is well-established. These esters can react with a variety of nucleophiles, such as amines, thiols, and carbanions, to introduce the 2-fluoro-4-biphenylsulfonyl moiety or to facilitate further transformations.

The sulfonate group in derivatives of 2-Fluoro-4-biphenylsulfonyl chloride can be a versatile functional handle for further molecular elaboration. For instance, in palladium-catalyzed cross-coupling reactions, aryl sulfonates can act as coupling partners. This would allow for the introduction of new carbon-carbon or carbon-heteroatom bonds at the position of the sulfonate group, further functionalizing the biphenyl system.

Regioselective Functionalization of the Biphenyl System

The biphenyl system of 2-Fluoro-4-biphenylsulfonyl chloride offers opportunities for regioselective functionalization, allowing for the introduction of additional substituents at specific positions on the aromatic rings. The directing effects of the existing substituents (the fluoro and sulfonyl chloride groups) play a crucial role in determining the outcome of electrophilic aromatic substitution reactions.

For example, in Suzuki-Miyaura cross-coupling reactions, the chloro group of an aryl chloride can be selectively coupled with a boronic acid in the presence of a palladium catalyst. nih.govnih.gov This suggests that the chlorine atom of the sulfonyl chloride group in 2-Fluoro-4-biphenylsulfonyl chloride could potentially be targeted for such coupling reactions, leading to the formation of new C-S bonds, although this is a less common application. More typically, electrophilic aromatic substitution reactions would be directed by the existing substituents on the biphenyl rings. The fluorine atom is an ortho-, para-director, while the sulfonyl chloride group is a meta-director. The interplay of these directing effects would govern the position of any new substituents. Studies on the regioselective functionalization of tetrafluorinated BOPYPY dyes have shown that the position of nucleophilic substitution can be controlled by the electronic and steric environment of the fluorine atoms. nih.gov

Strategies for Directed Ortho/Para Substitution

The directing effects of the substituents on the biphenyl core of 2-Fluoro-4-biphenylsulfonyl chloride are crucial in determining the position of further functionalization. The two primary substituents are the fluorine atom and the sulfonyl chloride group.

The fluorine atom at the 2-position is an ortho, para-director due to its ability to donate electron density to the aromatic ring through resonance, despite its inductive electron-withdrawing nature. Conversely, the sulfonyl chloride group at the 4-position is a strong electron-withdrawing group and acts as a meta-director.

In electrophilic aromatic substitution reactions, the interplay between these two groups will dictate the regioselectivity. The activating effect of the fluorine atom would direct incoming electrophiles to the positions ortho and para to it (positions 3 and 5). The deactivating sulfonyl chloride group would direct incoming electrophiles to the positions meta to it (positions 3 and 5).

Therefore, both substituents reinforce the substitution at the 3 and 5 positions of the phenyl ring bearing these substituents. The substitution pattern would likely favor the position less sterically hindered.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 2-Fluoro-4-biphenylsulfonyl chloride

| Position | Directing Influence of Fluorine (ortho, para-director) | Directing Influence of Sulfonyl Chloride (meta-director) | Overall Predicted Selectivity |

| 3 | Ortho | Meta | Favored |

| 5 | Para | Meta | Favored |

It is important to note that the biphenyl system itself can influence the reactivity and regioselectivity of substitution on the second phenyl ring. The 2-fluoro-4-sulfonylphenyl group acts as a substituent on the second phenyl ring, and its electronic properties will direct substitution on that ring. Generally, the biphenyl linkage allows for electronic communication between the two rings.

Control of Stereochemistry in Derivatization (if applicable to derivatives)

The control of stereochemistry in the derivatization of 2-Fluoro-4-biphenylsulfonyl chloride would become relevant if the resulting derivatives possess chiral elements. The parent molecule itself is not chiral. However, the introduction of substituents or modifications that lead to atropisomerism or the creation of new stereocenters would necessitate stereochemical control.

Atropisomerism can arise in biphenyl systems when rotation around the C-C single bond connecting the two phenyl rings is restricted due to bulky substituents at the ortho positions. In the case of 2-Fluoro-4-biphenylsulfonyl chloride, the fluorine atom is relatively small. However, if a bulky group is introduced at the 3-position or on the second phenyl ring at the ortho position, restricted rotation could lead to stable atropisomers.

If a derivative of 2-Fluoro-4-biphenylsulfonyl chloride contains a prochiral center, enantioselective or diastereoselective reactions could be employed to control the stereochemistry. For instance, the reduction of a ketone derivative to a secondary alcohol could be achieved with chiral reducing agents to favor the formation of one enantiomer over the other.

Without specific examples of derivatization reactions in the literature, the discussion on stereochemical control remains theoretical. The applicability and choice of method would depend entirely on the specific structure of the derivative and the desired stereochemical outcome.

Applications of 2 Fluoro 4 Biphenylsulfonylchloride in Advanced Organic Synthesis and Medicinal Chemistry Research

As a Versatile Building Block for Fluorinated Aromatic Compounds

2-Fluoro-4-biphenylsulfonyl chloride serves as a key intermediate in the synthesis of various fluorinated aromatic compounds. The presence of the sulfonyl chloride group provides a reactive handle for a multitude of chemical transformations, while the biphenyl (B1667301) scaffold offers a platform for creating extended aromatic systems. The fluorine substituent at the 2-position of one of the phenyl rings introduces specific electronic and steric properties that can be leveraged in further synthetic manipulations.

The conversion of aryl sulfonyl chlorides to other functional groups is a well-established strategy in organic synthesis. For instance, the chloride can be displaced by a variety of nucleophiles to introduce new functionalities. nih.gov Furthermore, processes to convert sulfonyl chlorides to their more stable sulfonyl fluoride (B91410) counterparts are known, which can be advantageous in multi-step synthetic sequences. researchgate.netgoogle.com The synthesis of biphenylsulfonyl chlorides often involves the chlorosulfonation of biphenyl precursors, a reaction that allows for the direct introduction of the sulfonyl chloride group onto the aromatic ring. vulcanchem.com

Role in the Synthesis of Pharmacologically Relevant Scaffolds

The utility of 2-Fluoro-4-biphenylsulfonyl chloride extends significantly into the realm of medicinal chemistry, where it is instrumental in the construction of scaffolds with potential therapeutic applications.

This compound is a valuable precursor for creating analogs of known biologically active molecules. By incorporating the 2-fluoro-4-biphenylsulfonyl moiety, medicinal chemists can systematically probe the structure-activity relationships of a lead compound. For example, sulfonyl chlorides are widely used to synthesize sulfonamides, a class of compounds with a broad spectrum of biological activities. mdpi.comnih.gov The reaction of 2-Fluoro-4-biphenylsulfonyl chloride with various amines would yield a library of novel sulfonamides, each with unique steric and electronic properties conferred by the fluorinated biphenyl group.

A notable example of a biologically active molecule containing a related biphenyl scaffold is UCM-1306, a positive allosteric modulator of the human dopamine (B1211576) D1 receptor. nih.govresearchgate.net While not directly synthesized from 2-Fluoro-4-biphenylsulfonyl chloride, the structure of UCM-1306, which is 2-(fluoromethoxy)-4'-(S-methanesulfonimidoyl)-1,1'-biphenyl, highlights the importance of fluorinated biphenyls in designing neurologically active agents. nih.govresearchgate.net The synthesis of analogs of such compounds could potentially involve intermediates derived from 2-Fluoro-4-biphenylsulfonyl chloride.

The development of efficient and scalable synthetic routes to drug candidates is a critical aspect of pharmaceutical research. 2-Fluoro-4-biphenylsulfonyl chloride can play a role in devising new synthetic strategies for complex intermediates. Its reactivity allows for its incorporation into multi-step sequences, potentially streamlining the synthesis of target molecules. The principles of converting sulfonyl chlorides to other functional groups, such as sulfonyl fluorides, can be applied to develop more robust and efficient synthetic processes. researchgate.net

Table 1: Selected Research Findings on Related Sulfonyl Halides

| Finding | Significance |

| Sulfonyl chlorides can be converted to sulfonyl fluorides using reagents like potassium fluoride. researchgate.netgoogle.com | Provides access to more stable and selectively reactive intermediates for multi-step synthesis. |

| Sulfonyl chlorides are key precursors for the synthesis of biologically active sulfonamides. mdpi.comnih.gov | Enables the creation of diverse libraries of potential drug candidates. |

| The stability of sulfonyl halides can be influenced by the nature of the halide and the aromatic substituents. nih.gov | Important consideration for designing synthetic routes and handling intermediates. |

Utilization in Probe and Tool Compound Synthesis for Chemical Biology

Chemical biology relies on the use of specialized molecular probes and tool compounds to investigate biological systems. Sulfonyl fluorides, which can be synthesized from their corresponding sulfonyl chlorides, have gained significant traction as reactive probes for studying protein function. nih.govmerckmillipore.com These compounds can covalently modify specific amino acid residues in proteins, allowing for the identification and characterization of new binding sites and the elucidation of protein function. nih.govmerckmillipore.com

The conversion of 2-Fluoro-4-biphenylsulfonyl chloride to its corresponding sulfonyl fluoride would yield a valuable tool for chemical biology research. The fluorinated biphenyl moiety could influence the binding selectivity of the probe, potentially directing it to specific protein targets. Such probes are instrumental in target identification and validation, crucial early steps in the drug discovery pipeline. For instance, sulfonyl fluoride probes have been used to study the immunomodulatory imide drugs (IMiDs) that bind to the protein cereblon. nih.gov

Application as a Reference Standard in Analytical Method Development for Related Compounds

In pharmaceutical quality control and research, the availability of well-characterized reference standards is essential for the development and validation of analytical methods. sigmaaldrich.com 2-Fluoro-4-biphenylsulfonyl chloride, due to its defined chemical structure and properties, can serve as a reference standard for the analysis of related compounds. bldpharm.com This includes its use in chromatographic methods like HPLC and LC-MS to identify and quantify impurities or related substances in drug substance and drug product manufacturing. bldpharm.com The availability of such standards from commercial suppliers, often with detailed analytical data, supports regulatory compliance and ensures the quality of pharmaceutical products. sigmaaldrich.com

Advanced Spectroscopic and Analytical Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of 2-Fluoro-4-biphenylsulfonyl chloride. Through the analysis of ¹H, ¹³C, and ¹⁹F NMR spectra, the precise arrangement of atoms and their electronic environments can be mapped.

Proton (¹H) NMR Analysis

Proton NMR (¹H NMR) spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of 2-Fluoro-4-biphenylsulfonyl chloride, the ¹H NMR spectrum is expected to show a complex pattern of signals corresponding to the protons on the two aromatic rings. The protons on the fluorinated phenyl ring will exhibit splitting due to both neighboring protons (H-H coupling) and the fluorine atom (H-F coupling).

Due to the lack of specific data for the target compound, the ¹H NMR data for the related compound 4-Fluorobenzenesulfonyl chloride is presented below for illustrative purposes. chemicalbook.com The spectrum shows two sets of signals for the aromatic protons, split into doublets of doublets due to coupling with both the adjacent proton and the fluorine atom.

| Parameter | Value |

| Chemical Shift (δ) | 8.082 ppm (A), 7.303 ppm (B) |

| Coupling Constant J(A,B) | 9.2 Hz |

| Coupling Constant J(A,F-19) | 4.8 Hz |

| Coupling Constant J(B,F-19) | 8.0 Hz |

| Solvent | CDCl₃ |

| Data for 4-Fluorobenzenesulfonyl chloride chemicalbook.com |

For 2-Fluoro-4-biphenylsulfonyl chloride, one would expect to see additional signals in the aromatic region corresponding to the protons of the second phenyl ring.

Carbon-13 (¹³C) NMR Analysis

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number and types of carbon atoms in a molecule. The spectrum for 2-Fluoro-4-biphenylsulfonyl chloride would show distinct signals for each unique carbon atom in the biphenyl (B1667301) framework. The carbon atoms on the fluorinated ring will show coupling to the fluorine atom (C-F coupling), which can be observed over one or more bonds. ionicviper.org This coupling is a key diagnostic feature for identifying the fluorinated ring and the position of the fluorine substituent.

As specific data is unavailable, the expected ¹³C NMR chemical shifts can be predicted based on data for similar structures like 4-Fluorobenzenesulfonyl chloride . chemicalbook.com The presence of the electron-withdrawing sulfonyl chloride group and the fluorine atom will significantly influence the chemical shifts of the carbons in that ring.

| Compound | Reported ¹³C NMR Data |

| 4-Fluorobenzenesulfonyl chloride | Data available but specific shifts not itemized in the provided source. chemicalbook.com |

| 4-methyl-benzenesulfonyl fluoride (B91410) | δ [ppm] = 147.2, 130.4, 130.3, 130.1, 128.6, 22.0 (in CDCl₃). rsc.org |

| Illustrative data for related compounds. |

Fluorine-19 (¹⁹F) NMR Analysis

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique used specifically for the analysis of fluorine-containing compounds. huji.ac.il Since ¹⁹F is a 100% naturally abundant isotope with a spin of ½, it provides sharp signals over a wide chemical shift range, making it an excellent probe for structural analysis. wikipedia.org For 2-Fluoro-4-biphenylsulfonyl chloride, the ¹⁹F NMR spectrum would be expected to show a single primary signal for the fluorine atom. This signal's chemical shift provides information about the electronic environment of the fluorine atom. Furthermore, this signal would be split by any nearby protons, providing valuable information on the substitution pattern of the aromatic ring. huji.ac.il

The chemical shift of the fluorine atom is typically reported relative to a standard such as trichlorofluoromethane (B166822) (CFCl₃). colorado.edu For aromatic fluorides, these shifts often appear in a characteristic range. For example, in related fluorinated sulfonyl compounds, ¹⁹F NMR signals have been reported at chemical shifts (δ) of approximately 66-67 ppm. rsc.org

Mass Spectrometry (MS) Techniques for Molecular Mass Determination and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is employed to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation patterns. For 2-Fluoro-4-biphenylsulfonyl chloride (C₁₂H₈ClFO₂S), the exact molecular weight is 270.71 g/mol .

In an electron ionization (EI) mass spectrum, a molecular ion peak (M⁺) would be expected. Due to the presence of chlorine, this peak would be accompanied by an M+2 peak with an intensity of about one-third of the M⁺ peak, which is characteristic of the isotopic abundance of ³⁵Cl and ³⁷Cl.

The fragmentation of the molecule would likely proceed through the loss of the sulfonyl chloride group or cleavage of the biphenyl bond. For illustrative purposes, the mass spectrum of the related compound 2-Fluorobenzenesulphonyl chloride (C₆H₄ClFO₂S, molecular weight: 194.61 g/mol ) shows significant peaks that can be attributed to specific fragments. nist.gov

| m/z | Interpretation (for 2-Fluorobenzenesulphonyl chloride) |

| 159 | [M - Cl]⁺ |

| 95 | [C₆H₄F]⁺ |

| 75 | [C₆H₃]⁺ |

| Data derived from NIST WebBook for 2-Fluorobenzenesulphonyl chloride. nist.gov |

A high-resolution mass spectrometry (HRMS) analysis would provide the exact mass of the molecular ion, which can be used to confirm the elemental composition of 2-Fluoro-4-biphenylsulfonyl chloride. rsc.org

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of 2-Fluoro-4-biphenylsulfonyl chloride would exhibit characteristic absorption bands corresponding to the sulfonyl chloride group and the substituted aromatic rings.

Key expected absorption bands include:

S=O Asymmetric and Symmetric Stretching: Strong absorptions characteristic of the sulfonyl group, typically found in the ranges of 1370-1400 cm⁻¹ and 1170-1190 cm⁻¹, respectively.

S-Cl Stretching: A moderately strong absorption expected in the region of 550-650 cm⁻¹.

C-F Stretching: A strong band typically appearing in the 1100-1250 cm⁻¹ region.

Aromatic C=C Stretching: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ range.

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

Aromatic C-H Bending (Out-of-Plane): Bands in the 690-900 cm⁻¹ region, which can provide information about the substitution pattern of the aromatic rings.

For reference, the IR spectrum of 2-Fluorobenzenesulphonyl chloride is available and shows characteristic absorptions for these functional groups. nih.gov Similarly, the spectrum for 5-Fluoro-2-methylbenzenesulphonyl chloride provides further comparative data. nist.gov

Chromatographic Methods for Purity Assessment and Separation

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of 2-Fluoro-4-biphenylsulfonyl chloride and for separating it from starting materials, byproducts, and isomers.

A common approach for analyzing sulfonyl chlorides is reversed-phase HPLC (RP-HPLC). sielc.comresearchgate.net In this method, a nonpolar stationary phase (like C18-modified silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol. researchgate.net An acidic modifier, like phosphoric acid or formic acid, is often added to the mobile phase to ensure sharp, symmetrical peaks. sielc.com

Detection is typically performed using an ultraviolet (UV) detector, as the aromatic rings in 2-Fluoro-4-biphenylsulfonyl chloride will absorb UV light. The method can be optimized by adjusting the mobile phase composition, flow rate, and column temperature to achieve the desired separation and resolution. For trace analysis, HPLC can be coupled with mass spectrometry (HPLC-MS) to provide enhanced sensitivity and specificity. sigmaaldrich.com

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds like 2-Fluoro-4-biphenylsulfonyl chloride. It is primarily utilized for purity assessment and quantification in reaction mixtures and final products.

Detailed Research Findings: Reversed-phase HPLC (RP-HPLC) is the most common modality for the analysis of aryl sulfonyl chlorides. In this method, a non-polar stationary phase is used in conjunction with a polar mobile phase. For 2-Fluoro-4-biphenylsulfonyl chloride, a C18 or a fluorinated phenyl stationary phase is often employed to enhance selectivity, particularly for separating closely related aromatic compounds. chromatographyonline.comchromatographyonline.comresearchgate.net The presence of the fluorine atom in the molecule can lead to unique interactions with fluorinated stationary phases, offering alternative selectivity compared to traditional C18 columns. chromatographyonline.comchromatographyonline.comresearchgate.net

The mobile phase typically consists of a mixture of water and an organic solvent, such as acetonitrile or methanol, often with a small amount of acid (e.g., trifluoroacetic acid) to improve peak shape and resolution. researchgate.net Detection is most commonly achieved using a UV detector, as the biphenyl chromophore provides strong absorbance.

While specific chromatograms for 2-Fluoro-4-biphenylsulfonyl chloride are not widely published, data from analogous compounds, such as Biphenyl-4-sulfonyl chloride, indicate that typical purity specifications are in the range of ≥96.0%. thermofisher.com Analysis of related fluorinated aromatic compounds by HPLC is a well-established practice, allowing for the separation and quantification of isomers and impurities. researchgate.netsemanticscholar.org

Below is a representative, interactive data table illustrating a typical set of HPLC conditions that could be adapted for the analysis of 2-Fluoro-4-biphenylsulfonyl chloride, based on methods for similar compounds.

| Parameter | Value |

| Stationary Phase | C18, 5 µm |

| Column Dimensions | 4.6 x 250 mm |

| Mobile Phase A | 0.1% Trifluoroacetic Acid in Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 50% B to 95% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Expected Retention Time | 8-12 minutes |

Gas Chromatography (GC)

Gas Chromatography is another powerful technique for separating and analyzing volatile compounds. However, its application to sulfonyl chlorides, including 2-Fluoro-4-biphenylsulfonyl chloride, presents challenges due to their thermal lability.

Detailed Research Findings: Direct analysis of sulfonyl chlorides by GC can lead to degradation within the hot injector port or on the column, resulting in the formation of the corresponding chloride and sulfur dioxide. This decomposition compromises the accuracy of quantitative analysis. core.ac.uk Research on similar long-chain alkanesulfonyl chlorides has shown that these compounds are prone to partial degradation into their corresponding chlorides during GC analysis. core.ac.uk

To circumvent this issue, a common strategy is the derivatization of the sulfonyl chloride into a more thermally stable compound prior to GC analysis. For instance, reaction with a secondary amine, such as N,N-diethylamine, converts the sulfonyl chloride to the corresponding sulfonamide, which is more amenable to GC analysis without degradation. core.ac.uk This approach allows for accurate quantification and identification of the original sulfonyl chloride. core.ac.uk

When coupled with a mass spectrometer (GC-MS), this technique provides detailed structural information about the parent molecule and any impurities. The fragmentation patterns observed in the mass spectrum can be used to confirm the identity of the compound and its derivatives. nih.gov

The following interactive table outlines a potential GC-MS method for the analysis of 2-Fluoro-4-biphenylsulfonyl chloride after derivatization.

| Parameter | Value |

| Derivatization Agent | N,N-Diethylamine |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (1 min), ramp to 280 °C at 15 °C/min, hold for 5 min |

| Carrier Gas | Helium |

| Detector | Mass Spectrometer (MS) |

| Ionization Mode | Electron Impact (EI) |

| Mass Range | 50-500 amu |

X-ray Crystallography for Solid-State Structural Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions.

Detailed Research Findings: While the specific crystal structure of 2-Fluoro-4-biphenylsulfonyl chloride is not publicly available, analysis of closely related compounds provides insight into the expected solid-state conformation. For example, the crystal structure of dilithium (B8592608) biphenyl-4,4′-disulfonate dihydrate reveals a layered structure where the biphenyl moieties are interconnected. nih.gov The biphenyl groups in such structures often exhibit a planar arrangement. nih.gov

In the solid state, molecules of 2-Fluoro-4-biphenylsulfonyl chloride would be expected to pack in a way that maximizes intermolecular interactions, such as van der Waals forces and potential dipole-dipole interactions involving the sulfonyl chloride and fluoro groups. The dihedral angle between the two phenyl rings of the biphenyl moiety is a key structural parameter that would be determined by X-ray crystallography. This angle is influenced by the steric and electronic effects of the substituents on the rings.

The data obtained from X-ray crystallography is crucial for understanding the molecule's shape and how it might interact with other molecules, which is of particular importance in fields like materials science and rational drug design.

Future Directions and Emerging Research Avenues

Development of More Sustainable and Atom-Economical Synthetic Routes

Traditional methods for synthesizing aryl sulfonyl chlorides often involve harsh reagents like chlorosulfonic acid or phosphorus pentachloride, which generate significant chemical waste. orgsyn.org The future of 2-Fluoro-4-biphenylsulfonyl chloride synthesis lies in developing greener, safer, and more atom-economical alternatives.

One promising approach is the use of milder chlorinating agents. Research has demonstrated the use of N-chlorosuccinimide (NCS) or 1,3-dichloro-5,5-dimethylhydantoin (B105842) (DCH) for the oxidative chlorination of the corresponding thiols or disulfides. rsc.orgrsc.orgorganic-chemistry.org These methods often proceed under milder conditions and avoid the use of corrosive acids.

Another emerging area is the application of photocatalysis. Heterogeneous, metal-free catalysts such as potassium poly(heptazine imide) (K-PHI) have been used to synthesize sulfonyl chlorides from arenediazonium salts under visible light at room temperature. nih.govacs.org This approach is advantageous due to the use of a recyclable catalyst and mild reaction conditions. Adapting such photocatalytic systems for the synthesis of 2-Fluoro-4-biphenylsulfonyl chloride from a suitable precursor, like 2-fluoro-4-biphenylamine, could represent a significant step towards sustainability.

Table 1: Comparison of Synthetic Routes for Aryl Sulfonyl Chlorides

| Method | Reagents | Advantages | Challenges for Sustainability |

|---|---|---|---|

| Traditional Chlorosulfonation | Chlorosulfonic Acid (ClSO3H) | High reactivity, well-established | Corrosive, produces stoichiometric acid waste |

| Oxidative Chlorination | Thiol/Disulfide + DCH/NCS | Milder conditions, improved safety | Use of stoichiometric oxidants |

| Sandmeyer-Type Reaction | Diazonium Salt + SO2 + CuCl2 | Good functional group tolerance | Use of metal catalyst, gaseous SO2 |

| Photocatalytic Synthesis | Diazonium Salt + SO2 + K-PHI | Metal-free, visible light, mild conditions | Requires specific diazonium precursors |

Exploration of Novel Reactivity Patterns and Catalytic Systems

Beyond improving its synthesis, researchers are exploring new reactions and catalytic systems to expand the utility of 2-Fluoro-4-biphenylsulfonyl chloride. The sulfonyl chloride group is a robust electrophile, but its reactivity can be finely tuned with advanced catalytic methods.

A significant area of development is in catalytic enantioselective reactions. While not specific to 2-Fluoro-4-biphenylsulfonyl chloride, studies have shown that peptide catalysts can mediate the enantioselective sulfonylation of alcohols. nih.gov This opens the door to using 2-Fluoro-4-biphenylsulfonyl chloride for the asymmetric synthesis of chiral sulfonate esters, which are valuable intermediates in pharmaceuticals.

Furthermore, visible-light photoredox catalysis is unlocking new reactivity patterns. For instance, copper-phenanthroline complexes have been used to catalyze the chlorosulfonylation of olefins. magtech.com.cn Applying such systems could enable the direct addition of the 2-fluoro-4-biphenylsulfonyl group across double bonds in complex molecules, providing novel pathways to functionalized materials and drug candidates. The catalytic hydrogenation of aromatic sulfonyl chlorides to thiophenols is another area of exploration that could offer new synthetic routes from this compound. tdl.org

Expansion of Applications in Chemical Biology and Advanced Materials Science

The unique biphenyl (B1667301) structure combined with a fluorine atom and a reactive sulfonyl chloride handle makes 2-Fluoro-4-biphenylsulfonyl chloride an attractive scaffold for new applications in chemical biology and materials science.

In chemical biology , a major trend is the development of covalent chemical probes to study biological systems. Sulfonyl chlorides can be converted to sulfonyl fluorides, which are privileged electrophiles for reacting with a broad range of amino acid residues in proteins, not just cysteine. rsc.orgmerckmillipore.com Therefore, 2-Fluoro-4-biphenylsulfonyl chloride could serve as a precursor to a 2-fluoro-4-biphenylsulfonyl fluoride (B91410) probe. Such a probe could be used for activity-based protein profiling or as a warhead for targeted covalent inhibitors, leveraging the biphenyl moiety for specific binding interactions within a protein's active site.

In advanced materials science , fluorinated biphenyl units are known to impart desirable properties to polymers, such as enhanced thermal stability and chemical resistance. Biphenylsulfonyl chlorides can serve as monomers for high-performance thermoplastics like polysulfones. vulcanchem.com The presence of the fluorine atom in 2-Fluoro-4-biphenylsulfonyl chloride could further enhance these properties, leading to the development of new fluorinated polysulfones with superior performance for applications in membranes, coatings, and aerospace components. vulcanchem.comchemimpex.com

Table 2: Potential Applications in Emerging Fields

| Field | Derivative/Application | Potential Advantage of 2-Fluoro-4-biphenyl Scaffold |

|---|---|---|

| Chemical Biology | Covalent Protein Probes (via Sulfonyl Fluoride) | Biphenyl group for specific binding; Fluorine for 19F NMR tracking. rsc.org |

| Advanced Materials | Fluorinated Polysulfone Monomer | Enhanced thermal stability and chemical resistance. vulcanchem.com |

| Advanced Materials | Polymer Surface Modification | Introduction of functional groups to customize material properties. chemimpex.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

To meet the demands of modern chemical and pharmaceutical manufacturing, there is a strong push to move from traditional batch processing to continuous flow and automated synthesis. These platforms offer superior control over reaction parameters, enhanced safety, and improved efficiency. mdpi.com

The synthesis of sulfonyl chlorides, which can be highly exothermic, is particularly well-suited for flow chemistry. rsc.org Continuous flow reactors provide excellent heat transfer and minimize the volume of hazardous reagents at any given time, thus improving the inherent safety of the process. rsc.org Research has demonstrated the successful continuous flow synthesis of various aryl sulfonyl chlorides, achieving high yields and impressive space-time yields. rsc.orgrsc.org Implementing a flow process for the production of 2-Fluoro-4-biphenylsulfonyl chloride would enable safer, more scalable, and consistent manufacturing. mdpi.com

Furthermore, these flow platforms can be integrated into multi-step, automated sequences. For example, the in-situ generation of 2-Fluoro-4-biphenylsulfonyl chloride in a flow reactor could be directly followed by a reaction with an amine to produce a sulfonamide library for drug discovery, all within a closed, automated system. nih.gov This integration accelerates the discovery-to-manufacturing pipeline for new chemical entities derived from this versatile compound.

Q & A

Q. What are the key physicochemical properties of 2-Fluoro-4-biphenylsulfonylchloride relevant to its handling in laboratory settings?

Answer: this compound (CAS RN 116748-66-4) has a melting point of 82–84°C and a molecular weight of 270.70 g/mol . Its structure includes a sulfonyl chloride group and a fluorine substituent, making it moisture-sensitive. Proper storage requires anhydrous conditions under inert gas (e.g., nitrogen) to prevent hydrolysis. Handling should prioritize gloveboxes or sealed systems to avoid exposure to atmospheric moisture, which can degrade the compound into sulfonic acids .

Q. How is this compound synthesized, and what purification methods are recommended?

Answer: The compound is typically synthesized via Friedel-Crafts sulfonylation of biphenyl derivatives using chlorosulfonic acid, followed by fluorination at the 4-position. A critical step is controlling reaction temperatures (typically 0–5°C) to minimize side reactions like over-sulfonation. Purification involves recrystallization from non-polar solvents (e.g., hexane) or column chromatography with silica gel and ethyl acetate/hexane eluents. Purity validation should include HPLC (≥97%) and melting point consistency checks .

Advanced Research Questions

Q. What strategies are effective for optimizing coupling reactions involving this compound to synthesize biaryl compounds?

Answer: The sulfonyl chloride group enables Suzuki-Miyaura couplings with arylboronic acids. Key optimization parameters include:

- Catalyst selection: Pd(PPh₃)₄ or PdCl₂(dppf) at 1–2 mol% loading.

- Base: K₂CO₃ or Cs₂CO₃ in THF/H₂O (3:1) at 80°C for 12–24 hours.

- Steric effects: Electron-withdrawing groups on the boronic acid enhance reactivity.

Contradictions in yield (e.g., 40–85%) often arise from competing hydrolysis of the sulfonyl chloride. Mitigation involves strict anhydrous conditions and degassing solvents .

Q. How can researchers resolve contradictions in spectroscopic data (e.g., NMR, IR) when characterizing derivatives of this compound?

Answer: Discrepancies in NMR (e.g., unexpected splitting in aromatic regions) may arise from rotational isomers due to restricted rotation around the sulfonyl group. Strategies include:

- Variable-temperature NMR: Heating to 60°C can coalesce split peaks.

- Comparative analysis: Cross-reference with NIST Chemistry WebBook data for similar sulfonyl chlorides (e.g., 4-Fluoro-2-methylbenzenesulfonyl chloride, CAS 1026456-51-8) .

For IR, validate S=O stretching frequencies (1350–1370 cm⁻¹ and 1150–1170 cm⁻¹) against computed spectra from PubChem to confirm functional group integrity .

Q. What are the mechanistic implications of competing reactions (e.g., sulfonamide vs. sulfonate formation) when using this compound?

Answer: The sulfonyl chloride reacts preferentially with amines (forming sulfonamides) over alcohols (forming sulfonates) due to higher nucleophilicity of amines. However, in polar aprotic solvents (e.g., DMF), alcohols can react via SN2 mechanisms if activated by bases like NaH. To bias toward sulfonamides:

Q. How does the fluorine substituent influence the reactivity of this compound compared to non-fluorinated analogs?

Answer: The electron-withdrawing fluorine at the 4-position increases the electrophilicity of the sulfonyl chloride group, accelerating reactions with nucleophiles (e.g., amines, alcohols). This contrasts with non-fluorinated analogs, which require harsher conditions (e.g., reflux in toluene). Fluorine also enhances thermal stability, allowing reactions at higher temperatures (up to 100°C) without decomposition. Comparative studies show a 20–30% increase in coupling reaction yields for the fluorinated derivative .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.